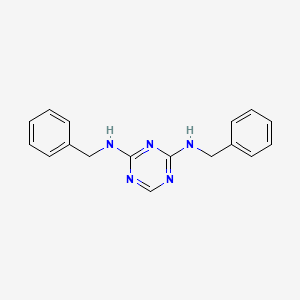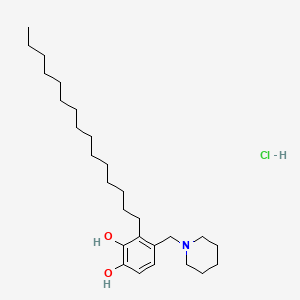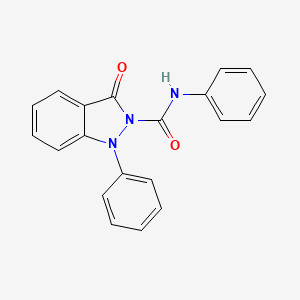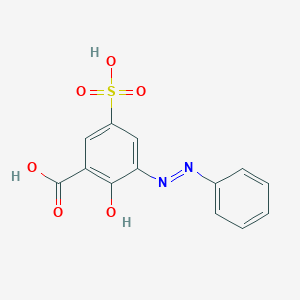
6-Oxo-5-(2-phenylhydrazinylidene)-3-sulfocyclohexa-1,3-diene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-5-(2-phenylhydrazinylidene)-3-sulfocyclohexa-1,3-diene-1-carboxylic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a phenylhydrazinylidene group, a sulfocyclohexa-diene ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-5-(2-phenylhydrazinylidene)-3-sulfocyclohexa-1,3-diene-1-carboxylic acid typically involves the reaction of phenylhydrazine with a suitable precursor compound under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve high yields and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-5-(2-phenylhydrazinylidene)-3-sulfocyclohexa-1,3-diene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylhydrazinylidene group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound. Substitution reactions can result in the formation of various substituted phenylhydrazinylidene derivatives.
Scientific Research Applications
6-Oxo-5-(2-phenylhydrazinylidene)-3-sulfocyclohexa-1,3-diene-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Oxo-5-(2-phenylhydrazinylidene)-3-sulfocyclohexa-1,3-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylhydrazinylidene group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. The compound may also modulate various signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Oxo-5-(phenylhydrazono)-5,6-dihydro-2-naphthalenesulfonate
- 6-Oxo-5-(2-phenylhydrazinylidene)-5,6-dihydronaphthalene-2-carboxylic acid
Uniqueness
Compared to similar compounds, 6-Oxo-5-(2-phenylhydrazinylidene)-3-sulfocyclohexa-1,3-diene-1-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
67810-62-2 |
|---|---|
Molecular Formula |
C13H10N2O6S |
Molecular Weight |
322.30 g/mol |
IUPAC Name |
2-hydroxy-3-phenyldiazenyl-5-sulfobenzoic acid |
InChI |
InChI=1S/C13H10N2O6S/c16-12-10(13(17)18)6-9(22(19,20)21)7-11(12)15-14-8-4-2-1-3-5-8/h1-7,16H,(H,17,18)(H,19,20,21) |
InChI Key |
OESJRYHYCCTVFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=CC(=C2O)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)
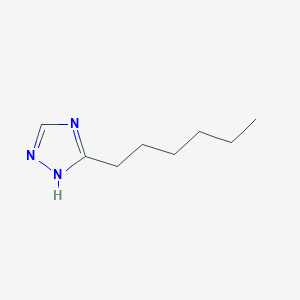
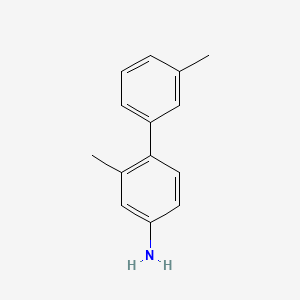
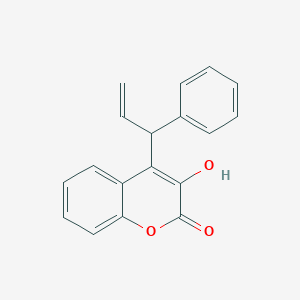
![(2-Azidophenyl)[(E)-phenyldiazenyl]methanone](/img/structure/B14458817.png)





![Bis[(4-methoxyphenyl)methyl]tetrasulfane](/img/structure/B14458861.png)
